

The Efficacy of Multivitamin Supplementation: A Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pharmavit*

Cat. No.: *B1168632*

[Get Quote](#)

A comprehensive review of the evidence on the health impacts of daily multivitamin use, drawing from large-scale clinical trials and meta-analyses. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of outcomes, methodologies, and biological pathways associated with multivitamin supplementation.

The consumption of multivitamin and mineral (MVM) supplements is a widespread practice, with at least one-third of adults in the United States reporting their use.^[1] Despite their popularity, the health benefits of MVMs remain a subject of scientific debate. This guide synthesizes findings from multiple meta-analyses of randomized controlled trials (RCTs) to provide an objective overview of the current evidence regarding the role of multivitamins in various health outcomes, including cancer, cardiovascular disease, cognitive function, and oxidative stress. While specific commercial formulations like **Pharmavit** are prevalent, this analysis focuses on the broader category of daily multivitamin supplements investigated in major clinical studies.

Comparative Efficacy of Multivitamin Supplementation

To facilitate a clear comparison of the effects of multivitamin supplementation across different health outcomes, the following tables summarize quantitative data from key meta-analyses. These tables present the relative risks (RR), hazard ratios (HR), or mean differences (MD) with their corresponding 95% confidence intervals (CI).

Cancer and Cardiovascular Disease

Outcome	No. of Studies & Participants	Key Finding	Relative Risk/Hazard Ratio (95% CI)	Citation
Cancer Incidence (Men)	1 Meta-analysis (28,558 men)	Significant reduction in cancer incidence.	HR 0.91 (0.85-0.97)	[2]
Cancer Incidence (Women)	1 Meta-analysis (20,542 women)	No significant effect on cancer incidence.	HR 1.00 (0.88-1.14)	[2]
Cardiovascular Disease (CVD) Mortality	18 studies (2,019,862 participants)	No significant association with MVM supplementation.	RR 1.00 (0.97-1.04)	[3]
Coronary Heart Disease (CHD) Incidence	18 studies (2,019,862 participants)	A lower risk was observed, but it was not significant in the pooled analysis of RCTs.	RR 0.88 (0.79-0.97)	[2][3]
Stroke Incidence	18 studies (2,019,862 participants)	No significant association with MVM supplementation.	RR 0.98 (0.91-1.05)	[3]

Cognitive Function in Older Adults

Outcome	No. of Studies & Participants	Key Finding	Mean Difference (95% CI)	Citation
Global Cognition	Meta-analysis of 3 COSMOS sub-studies	Modest but significant benefit.	MD 0.07 (0.03-0.11)	[4]
Episodic Memory	Meta-analysis of 3 COSMOS sub-studies	Significant beneficial effect.	MD 0.06 (0.03-0.10)	[4]
Immediate Free Recall Memory	10 trials (n=3,200)	Effective in improving immediate free recall.	SMD = 0.32 (0.09-0.56)	[5]
Delayed Free Recall Memory	10 trials (n=3,200)	No significant improvement.	SMD = -0.14 (-0.43-0.14)	[5]

Oxidative Stress Biomarkers

Biomarker	No. of Studies	Key Finding	Overall Beta Coefficient	Citation
Vitamin C	6 RCTs	Significant increase in plasma levels.	0.17	[6] [7]
Vitamin B6	6 RCTs	Significant increase in plasma levels.	0.80	[6] [7]
Vitamin B12	6 RCTs	Significant increase in plasma levels.	0.46	[6] [7]
Folate	6 RCTs	Significant increase in plasma levels.	0.81	[6] [7]
β-carotene	6 RCTs	Significant increase in plasma levels.	0.36	[6] [7]
Oxidized LDL (ox-LDL)	6 RCTs	Significant decrease in plasma levels.	-0.17	[6] [7]

Experimental Protocols of Key Clinical Trials

The findings presented above are derived from rigorously conducted, large-scale, randomized, placebo-controlled trials. The methodologies of two of the most influential studies are detailed below.

The Physicians' Health Study II (PHS II)

The Physicians' Health Study II was a randomized, double-blind, placebo-controlled factorial trial that investigated the long-term effects of a daily multivitamin (Centrum Silver) in preventing chronic diseases.[\[8\]](#)[\[9\]](#)

- **Participants:** The study enrolled 14,641 male physicians in the U.S. aged 50 years and older. [8]
- **Intervention:** Participants were randomly assigned to receive either a daily multivitamin or a placebo.[8] The trial also tested vitamin C, vitamin E, and beta-carotene in a factorial design.
- **Duration:** The study had a median follow-up of 11.2 years.
- **Primary Outcomes:** The primary endpoints were the incidence of total cancer and major cardiovascular events.[9]
- **Cognitive Function Assessment:** A sub-study assessed cognitive function via telephone interviews at baseline and at multiple follow-up points.[8]

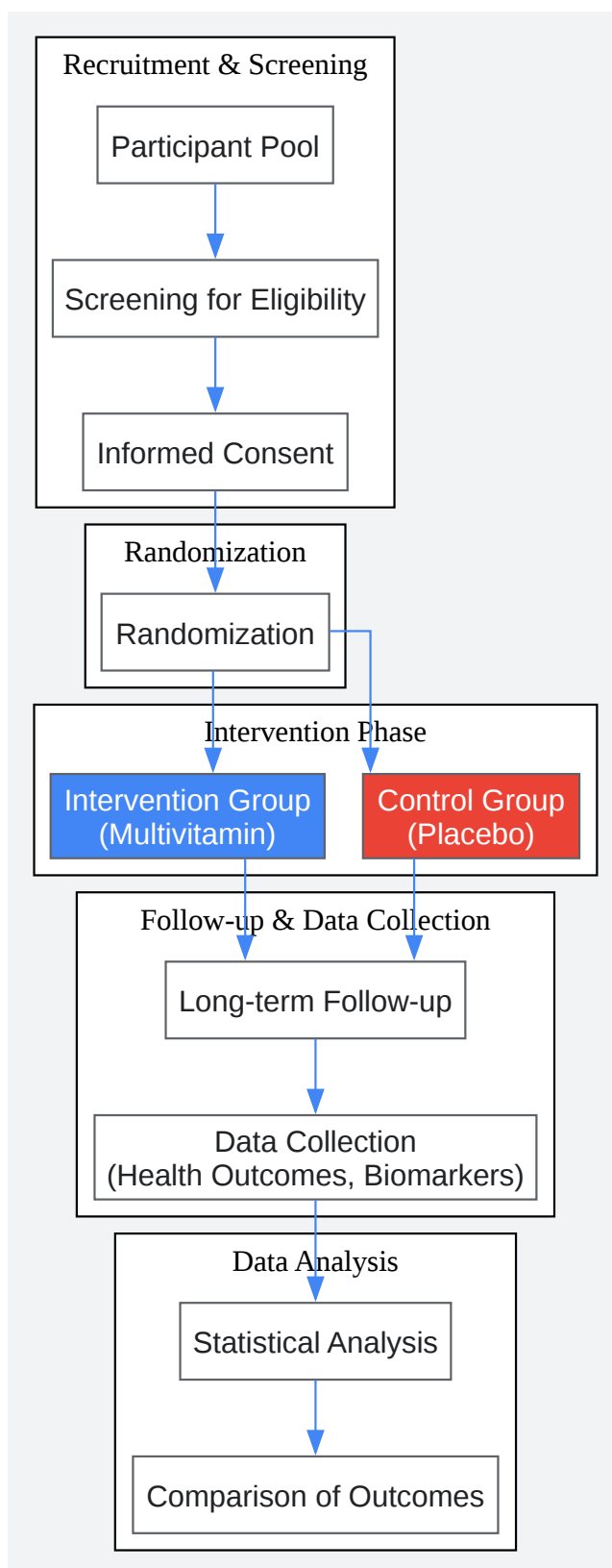
The COcoa Supplement and Multivitamin Outcomes Study (COSMOS)

COSMOS is a more recent large-scale, randomized, double-blind, placebo-controlled trial designed to investigate the effects of a cocoa supplement and a daily multivitamin on cardiovascular disease and cancer.[4][9]

- **Participants:** The study included over 21,000 men and women across the United States.[4]
- **Intervention:** The trial employed a 2x2 factorial design where participants were randomized to receive a cocoa extract supplement, a multivitamin (Centrum Silver), both, or a placebo.[4][9]
- **Primary Outcomes:** The primary outcomes were the incidence of major cardiovascular events and total invasive cancer.[4][9]
- **Cognitive Sub-studies:** The COSMOS trial included several sub-studies (COSMOS-Mind, COSMOS-Web, and COSMOS-Clinic) to evaluate the effect of the interventions on cognitive function.[4]

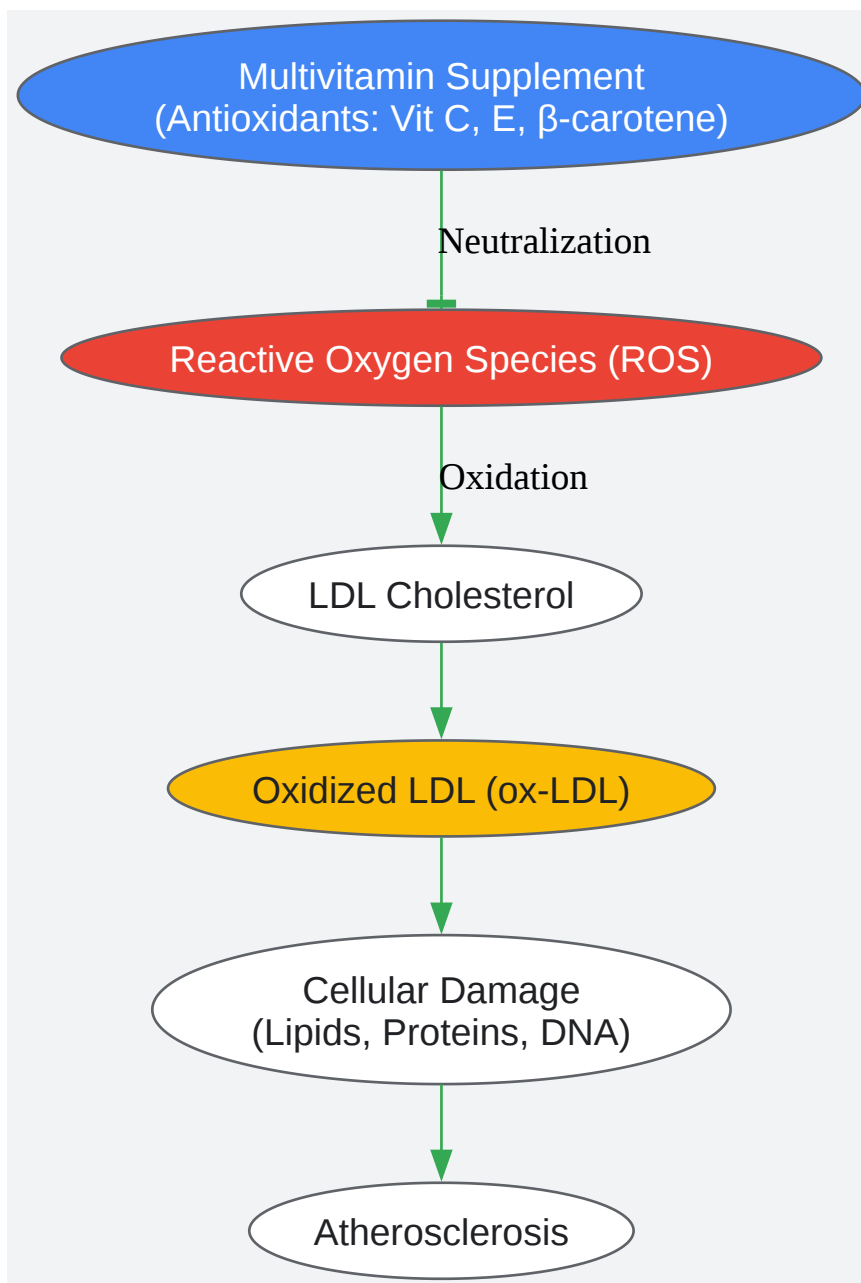
Visualizing Experimental Workflow and Biological Pathways

To better understand the methodologies and potential mechanisms of action, the following diagrams, created using the DOT language, illustrate a generalized clinical trial workflow and a simplified signaling pathway related to oxidative stress.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Association of Multivitamin and Mineral Supplementation and Risk of Cardiovascular Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. obgproject.com [obgproject.com]
- 5. Item - The effects of multivitamins on cognitive performance: a systematic review and meta-analysis - Deakin University - Figshare [dro.deakin.edu.au]
- 6. Meta-Analysis of Randomized Clinical Trials Evaluating Effectiveness of a Multivitamin Supplementation against Oxidative Stress in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-Analysis of Randomized Clinical Trials Evaluating Effectiveness of a Multivitamin Supplementation against Oxidative Stress in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized Trial of Long-term Multivitamin Supplementation and Cognitive Function in Men: The Physicians' Health Study II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-scale randomized clinical trials of bioactives and nutrients in relation to human health and disease prevention - lessons from the VITAL and COSMOS trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Efficacy of Multivitamin Supplementation: A Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168632#meta-analysis-of-clinical-trials-on-multivitamin-supplements-like-pharmavit]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com